molecular formula C11H12N4OS B13101435 N-Methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)propionamide

N-Methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)propionamide

Cat. No.: B13101435
M. Wt: 248.31 g/mol
InChI Key: LBPIGWWAHBSPJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)propionamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)propionamide typically involves the reaction of a pyridine derivative with a thiadiazole precursor. One common method involves the cyclization of a hydrazine derivative with a carbon disulfide derivative, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-Methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)propionamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-Methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-yl)amides
  • 3-bromoimidazo[1,2-a]pyridines
  • N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide

Uniqueness

N-Methyl-N-(5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)propionamide is unique due to its specific combination of a pyridine ring and a thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

N-methyl-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C11H12N4OS/c1-3-9(16)15(2)11-14-13-10(17-11)8-5-4-6-12-7-8/h4-7H,3H2,1-2H3

InChI Key

LBPIGWWAHBSPJE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C)C1=NN=C(S1)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.